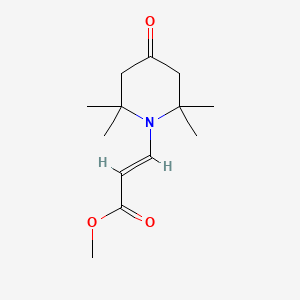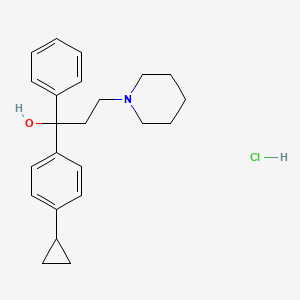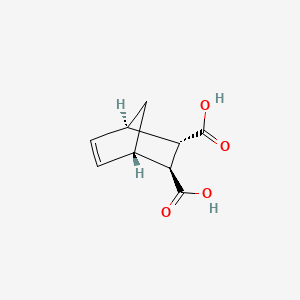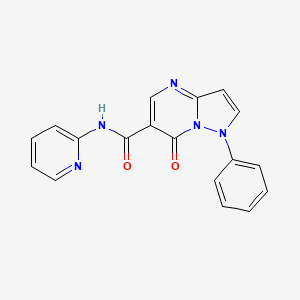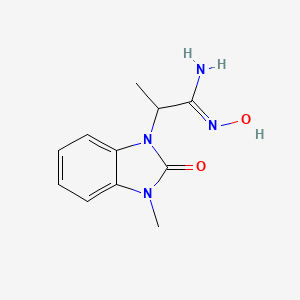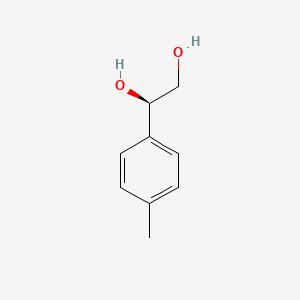
(R)-1-(4-Methylphenyl)-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Methylphenyl)-1,2-ethanediol is a chiral compound with the molecular formula C9H12O2 It is characterized by the presence of a 4-methylphenyl group attached to a 1,2-ethanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylphenyl)-1,2-ethanediol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-methylacetophenone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, along with chiral ligands or catalysts to induce asymmetry.
Industrial Production Methods
On an industrial scale, the production of ®-1-(4-Methylphenyl)-1,2-ethanediol may involve the use of biocatalysts or enzymes to achieve high enantiomeric excess. Enzymatic reduction processes are favored for their selectivity and environmentally friendly nature. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert hydroxyl groups into other functional groups.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde or 4-Methylacetophenone.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-1-(4-Methylphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Methylphenyl)-1,2-ethanediol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The chiral nature of the compound allows for selective interactions with chiral catalysts or enzymes, resulting in high enantiomeric excess in the products.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(4-Methylphenyl)-1,2-ethanediol
- 1-(4-Methylphenyl)-1,2-propanediol
- 1-(4-Methylphenyl)-1,2-butanediol
Uniqueness
®-1-(4-Methylphenyl)-1,2-ethanediol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high stereoselectivity, such as asymmetric synthesis and chiral drug development.
Propiedades
Número CAS |
179914-05-7 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1R)-1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3/t9-/m0/s1 |
Clave InChI |
LRVUCXFUHLHEDF-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](CO)O |
SMILES canónico |
CC1=CC=C(C=C1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


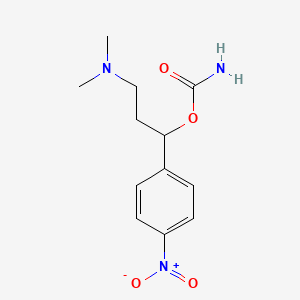
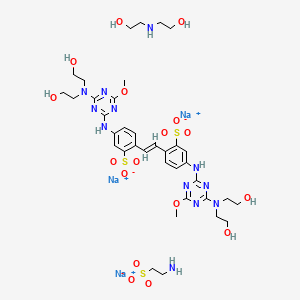
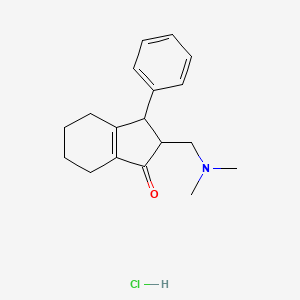
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)
